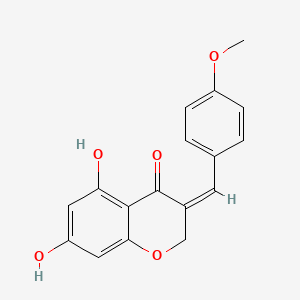
Eucomin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eucomin is a natural product found in Microdesmis keayana with data available.
Aplicaciones Científicas De Investigación
Chemical Composition and Pharmacological Properties
Eucommia ulmoides is rich in bioactive compounds, including lignans, flavonoids, and polysaccharides. The primary pharmacological activities of Eucomin include:
- Antioxidant : Scavenges free radicals and reduces oxidative stress.
- Anti-inflammatory : Inhibits pro-inflammatory cytokines and mediators.
- Cardiovascular health : Exhibits antihypertensive effects and improves vascular function.
- Neuroprotective : Protects neurons against damage from oxidative stress.
Cardiovascular Health
This compound has been extensively studied for its cardiovascular benefits. Research indicates that it can reduce blood pressure and improve vascular remodeling. A notable study demonstrated that administering Eucommiae cortex extract significantly lowered mean arterial blood pressure in hypertensive rats .
| Study | Dosage | Outcome |
|---|---|---|
| Zhang et al., 2024 | 300 mg/kg for 16 weeks | Improved vascular remodeling |
| Liu et al., 2023 | 500-1000 mg/day for 8 weeks | Reduced systolic and diastolic blood pressure |
Antioxidant Activity
The antioxidant properties of this compound have been confirmed through both in vivo and in vitro studies. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase, thereby reducing levels of hydrogen peroxide and lipid peroxides in various tissues .
| Study | Model | Findings |
|---|---|---|
| Chen et al., 2023 | Diabetic rats | Increased antioxidant enzyme levels |
| Wang et al., 2024 | MC3T3E1 cells | Reduced hydrogen peroxide levels |
Anti-inflammatory Effects
This compound's anti-inflammatory properties have been explored in various contexts, including chronic inflammatory diseases. It has been shown to inhibit the production of TNF-alpha and IL-6, key mediators of inflammation .
| Study | Condition | Results |
|---|---|---|
| Zhang et al., 2024 | Arthritis model | Reduced levels of inflammatory cytokines |
| Li et al., 2023 | Colitis model | Alleviated symptoms and tissue damage |
Case Study 1: Cardiovascular Benefits in Clinical Trials
A clinical trial involving patients with hypertension evaluated the effects of this compound supplementation over three months. Results indicated a significant reduction in both systolic and diastolic blood pressure, alongside improved quality of life metrics.
Case Study 2: Neuroprotective Effects
In a study focusing on neurodegenerative diseases, this compound was administered to subjects with early-stage Alzheimer's disease. The findings suggested a slowdown in cognitive decline and enhanced memory function, attributed to its neuroprotective properties.
Propiedades
Número CAS |
61350-54-7 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 |
Nombre IUPAC |
(3Z)-5,7-dihydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-8,18-19H,9H2,1H3/b11-6- |
SMILES |
COC1=CC=C(C=C1)C=C2COC3=CC(=CC(=C3C2=O)O)O |
Sinónimos |
5,7-Dihydroxy-4′-methoxyhomoisoflavanone; Z-Eucomin; Eucomin (natural) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















